molecular formula C9H8N2OS B2710618 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 1862652-93-4

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B2710618
CAS No.: 1862652-93-4
M. Wt: 192.24
InChI Key: YMOCEHRUBRYCHX-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and is considered a privileged structure in the design of kinase inhibitors . This specific analog is functionalized with a prop-2-en-1-yloxy (allyloxy) side chain, a modification that can influence the compound's physicochemical properties and binding interactions with biological targets. Derivatives of thieno[2,3-d]pyrimidine have been extensively investigated for their anticancer properties . They have been identified as potent inhibitors of various kinase targets, including EGFR (Epidermal Growth Factor Receptor) and CDK8 (Cyclin-Dependent Kinase 8) . These inhibitors often work by competing with ATP for binding at the kinase's active site, thereby suppressing phosphorylation and disrupting downstream signaling pathways that drive cell proliferation and survival . Research on related structures has demonstrated promising activity against a range of cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) . The core scaffold is also known for its antimicrobial potential, with some derivatives showing activity against Gram-positive bacteria and fungal species . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-prop-2-enoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCEHRUBRYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The thieno[2,3-d]pyrimidine core can be oxidized or reduced to modify its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include copper sulfate and sodium ascorbate for click reactions, formic acid for cyclization, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, click reactions with aryl and alkyl azides can yield triazole-containing thienopyrimidines .

Scientific Research Applications

Biological Activities

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine has been associated with several biological activities, which are summarized in the following table:

Compound Name Structural Features Biological Activity
4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine core with propanoyl groupAntitumor, antimicrobial
6-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 6Antimicrobial
7-Azathieno[2,3-d]pyrimidin-4-oneNitrogen substitution at position 7Antiviral
5-Fluorothieno[2,3-d]pyrimidin-4-oneFluorine substitution enhancing reactivityAnticancer

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives showed potent cytotoxicity against various human cancer cell lines, including HCT-116 and HepG2. One compound exhibited an IC50 value of 0.23 µM against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), comparable to established drugs like Sorafenib . This suggests that the thieno[2,3-d]pyrimidine scaffold can be effectively utilized in developing novel anticancer agents.

Antimicrobial Properties

The antimicrobial potential of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine has also been explored. Several derivatives have shown activity against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. Notably, compounds derived from this scaffold demonstrated low cytotoxicity against mammalian cells while maintaining effective antibacterial activity . This positions thieno[2,3-d]pyrimidines as promising candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It likely targets key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Aniline derivatives exhibit superior inhibitory profiles against kinases and HDACs compared to urea or benzimidazole analogs .
  • Propenyloxy substituents may offer unique reactivity (e.g., Michael addition or cycloaddition) due to the unsaturated alkoxy chain, which is absent in morpholino or trifluoromethylphenoxy analogs.
  • Trifluoromethyl groups enhance antimicrobial potency by increasing membrane penetration , while oxadiazole rings improve specificity against Gram-negative bacteria .

Antimicrobial Activity

  • 4-Trifluoromethylphenoxy derivatives: Exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • 4-Oxadiazole derivatives : Show superior activity against Proteus vulgaris (MIC = 4 µg/mL) compared to streptomycin .

Anticancer Activity

  • 4-Anilino derivatives: IC₅₀ values of 0.8–2.3 µM against breast cancer (MCF-7) and prostate cancer (PC-3) cells .
  • Hydroxamic acid hybrids : Dual inhibition of HDAC6 and EGFR (IC₅₀ = 0.12 µM) .

Physicochemical and ADMET Properties

  • Lipophilicity: Trifluoromethylphenoxy derivatives (LogP ~3.5) are more lipophilic than propenyloxy (LogP ~2.8) or morpholino (LogP ~1.9) analogs .
  • Solubility: Morpholino and hydroxamic acid derivatives exhibit improved aqueous solubility due to polar groups .

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substituents : Aromatic groups (e.g., aniline) enhance kinase inhibition, while alkoxy chains (e.g., propenyloxy) may optimize steric compatibility with hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents (e.g., biphenyl urea) improve HDAC6 inhibition by filling accessory hydrophobic pockets .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole) enhance antimicrobial activity by stabilizing ligand-target interactions .

Biological Activity

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core with a propanoyl substituent. This structure enhances its biological activity while maintaining the integrity typical of thienopyrimidine derivatives. The compound is characterized by its electron-rich nature, facilitating various electrophilic substitution reactions that are essential for its biological efficacy.

Compound Name Structural Features Biological Activity
4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine core with propanoyl groupAntitumor, antimicrobial
6-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 6Antimicrobial
7-Azathieno[2,3-d]pyrimidin-4-oneNitrogen substitution at position 7Antiviral
5-Fluorothieno[2,3-d]pyrimidin-4-oneFluorine substitution enhancing reactivityAnticancer

Antitumor Activity

Research indicates that 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • SF-539 (CNS cancer)
  • HCT-116 (colon cancer)
  • OVCAR-8 (ovarian cancer)
  • PC-3 (prostate cancer)
  • CCRF-CEM (leukemia)

The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with tumor growth and proliferation. Molecular simulations suggest that the thieno[2,3-d]pyrimidine moiety may engage in π–π stacking interactions with biomolecules, potentially disrupting critical cellular processes .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity. It was identified as part of a screening campaign against Mycobacterium tuberculosis and demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited potent effects against multi-drug resistant strains such as MRSA and VRE . The structure-activity relationship studies indicated that modifications to the thieno[2,3-d]pyrimidine scaffold could enhance antimicrobial potency.

The biological effects of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine are attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • Antibacterial Mechanism : It is suggested that the compound's antibacterial properties may arise from the formation of reactive metabolites through nitroreductase-catalyzed processes .
  • Cellular Impact : Studies indicate that it can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro assessments using NCI-60 human tumor cell lines revealed that 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine significantly inhibited cell growth across multiple cancer types .
  • Antimicrobial Efficacy : A recent study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited strong antibacterial activity against resistant strains of bacteria at low concentrations (ranging from 2–16 mg/L), indicating their potential as novel antibiotic agents .

Q & A

Q. What are the established synthetic routes for 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using 2-amino-3-thiophenecarboxylate derivatives and reagents like formamide, urea, or nitriles under high-temperature or reflux conditions . For example, a modified Niementowski reaction involves heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C to yield thieno[2,3-d]pyrimidine derivatives . Optimization includes adjusting solvents (e.g., dry methanol or xylene), catalysts (e.g., pyridine for POCl3-mediated chlorination), and reaction times (1 hour to 2 days) . Purification via column chromatography and characterization by NMR, IR, and mass spectrometry are critical for validating structural integrity .

Q. What spectroscopic techniques are essential for characterizing thieno[2,3-d]pyrimidine derivatives?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns and regiochemistry. For example, aromatic protons in the thiophene ring appear at δ 6.5–8.5 ppm, while allyloxy groups (e.g., prop-2-en-1-yloxy) show characteristic splitting .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like molecular docking enhance the design of thieno[2,3-d]pyrimidine derivatives with antimicrobial activity?

Docking studies predict binding affinities to microbial targets (e.g., dihydrofolate reductase or bacterial enzymes). For instance, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed strong interactions with Staphylococcus aureus DNA gyrase, correlating with experimental MIC values of 1–8 µg/mL . Tools like AutoDock Vina or Schrödinger Suite can optimize substituents (e.g., prop-2-en-1-yloxy) for improved hydrogen bonding and hydrophobic interactions .

Q. What strategies resolve contradictions in synthetic yields or biological activity data for thieno[2,3-d]pyrimidine analogs?

  • Reaction Monitoring : Use TLC or HPLC to track intermediates and byproducts. For example, incomplete cyclization due to steric hindrance from bulky substituents may require alternative reagents (e.g., Dess-Martin periodinane for oxidation) .
  • Biological Assay Validation : Replicate antimicrobial tests (e.g., broth microdilution) under standardized conditions to address variability. Compound 4f (86% yield) exhibited consistent anti-inflammatory activity (>300°C decomposition point), while 3e required modified amine coupling to overcome low reactivity .

Q. How do structural modifications (e.g., allyloxy vs. aryloxy groups) influence pharmacological properties?

  • Antimicrobial Activity : Prop-2-en-1-yloxy derivatives exhibit enhanced lipophilicity, improving membrane penetration. For example, 4-methoxy-N-(4-phenoxy derivatives) showed MICs of 2–16 µg/mL against E. coli .
  • Anti-inflammatory Effects : Bulky substituents (e.g., naphthyl) increase steric hindrance, reducing COX-2 inhibition, while smaller groups (e.g., methyl) improve selectivity .

Q. What are the challenges in scaling up thieno[2,3-d]pyrimidine synthesis for preclinical studies?

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or centrifugal partition chromatography for gram-scale production .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq. NaBH3CN for reductive amination) to minimize impurities .
  • Stability : Protect light-sensitive intermediates (e.g., thiol derivatives) under argon .

Methodological Insights

Q. How to analyze SAR for thieno[2,3-d]pyrimidine derivatives using in vitro models?

  • Step 1 : Synthesize a library with systematic substituent variations (e.g., allyloxy, aryl, alkyl).
  • Step 2 : Test against target enzymes (e.g., DHFR inhibition assays) and cell lines (e.g., MTT assays for cytotoxicity).
  • Step 3 : Correlate activity with computational descriptors (e.g., logP, polar surface area). For example, 2-amino-6-(arylaminomethyl) derivatives showed IC50 values of 0.8–5.2 µM against DHFR .

Q. What are best practices for validating synthetic intermediates in multistep reactions?

  • Intermediate Trapping : Isolate and characterize key intermediates (e.g., Schiff bases in reductive amination) via NMR .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to confirm reaction progress without quenching .

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